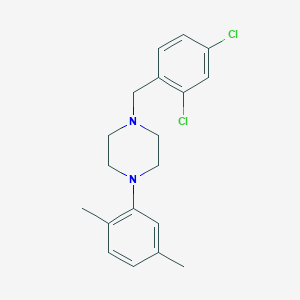![molecular formula C15H13ClFNOS B5724113 2-[(2-chlorobenzyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5724113.png)
2-[(2-chlorobenzyl)thio]-N-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-chlorobenzyl)thio]-N-(4-fluorophenyl)acetamide, also known as CFA, is a compound that has been widely used in scientific research for its unique properties. It is a thioamide derivative of acetanilide and has shown promising results in various studies related to inflammation, pain, and cancer.
作用機序
The exact mechanism of action of 2-[(2-chlorobenzyl)thio]-N-(4-fluorophenyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of pro-inflammatory cytokines. 2-[(2-chlorobenzyl)thio]-N-(4-fluorophenyl)acetamide has also been shown to activate the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation.
Biochemical and Physiological Effects
2-[(2-chlorobenzyl)thio]-N-(4-fluorophenyl)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the serum and tissues of animals. 2-[(2-chlorobenzyl)thio]-N-(4-fluorophenyl)acetamide has also been shown to reduce pain in animal models of neuropathic pain and inflammatory pain.
実験室実験の利点と制限
2-[(2-chlorobenzyl)thio]-N-(4-fluorophenyl)acetamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the lab. It has also been shown to have low toxicity and can be administered orally or intraperitoneally. However, 2-[(2-chlorobenzyl)thio]-N-(4-fluorophenyl)acetamide has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents such as ethanol or dimethyl sulfoxide (DMSO). 2-[(2-chlorobenzyl)thio]-N-(4-fluorophenyl)acetamide can also cause skin irritation and should be handled with care.
将来の方向性
There are several future directions for the study of 2-[(2-chlorobenzyl)thio]-N-(4-fluorophenyl)acetamide. One potential area of research is the development of 2-[(2-chlorobenzyl)thio]-N-(4-fluorophenyl)acetamide derivatives with improved solubility and potency. Another area of research is the investigation of the potential anti-cancer properties of 2-[(2-chlorobenzyl)thio]-N-(4-fluorophenyl)acetamide and its derivatives. The role of 2-[(2-chlorobenzyl)thio]-N-(4-fluorophenyl)acetamide in the regulation of TRPV1 channels and its potential use in the treatment of pain and inflammation also requires further investigation.
合成法
The synthesis of 2-[(2-chlorobenzyl)thio]-N-(4-fluorophenyl)acetamide involves the reaction of 2-chlorobenzyl chloride with thiourea followed by the reaction of the resulting intermediate with 4-fluoroaniline. The final product is obtained by acetylation of the amine group using acetic anhydride. The purity of 2-[(2-chlorobenzyl)thio]-N-(4-fluorophenyl)acetamide can be improved by recrystallization from ethanol.
科学的研究の応用
2-[(2-chlorobenzyl)thio]-N-(4-fluorophenyl)acetamide has been extensively used in scientific research for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. 2-[(2-chlorobenzyl)thio]-N-(4-fluorophenyl)acetamide has also been studied for its potential anti-cancer properties. It has been reported to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
特性
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNOS/c16-14-4-2-1-3-11(14)9-20-10-15(19)18-13-7-5-12(17)6-8-13/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGKUOLDPAFGCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)NC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6392979 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(dimethylamino)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5724054.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methoxybenzamide](/img/structure/B5724057.png)

![ethyl 4-[(2-naphthylamino)carbonyl]-3-furoate](/img/structure/B5724064.png)
![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-phenylacetamide](/img/structure/B5724069.png)

![4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5724088.png)
![methyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate](/img/structure/B5724092.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5724107.png)
![4-[4-(4-morpholinylcarbonothioyl)phenyl]morpholine](/img/structure/B5724128.png)

